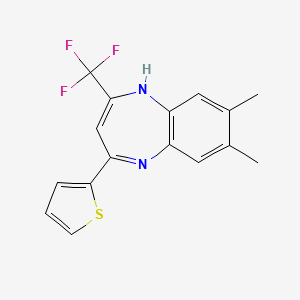![molecular formula C17H24NO4+ B11610993 2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is a complex organic compound characterized by its unique structure, which includes a dimethoxyaniline group and a dihydro-dioxolium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM typically involves the reaction of 3,4-dimethoxyaniline with an appropriate vinyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyaniline: Shares the dimethoxyaniline group but lacks the vinyl and dioxolium components.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(aniline): Contains multiple aniline groups connected by an ethene unit, differing in structure and properties.
Uniqueness
2-[(E)-2-(3,4-DIMETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C17H24NO4+ |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-[2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]azanium |
InChI |
InChI=1S/C17H23NO4/c1-16(2)17(3,4)22-15(21-16)9-10-18-12-7-8-13(19-5)14(11-12)20-6/h7-11H,1-6H3/p+1 |
InChI 键 |
FMLMVSZKKYQLND-UHFFFAOYSA-O |
规范 SMILES |
CC1(C(OC(=CC=[NH+]C2=CC(=C(C=C2)OC)OC)O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610914.png)
![ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate](/img/structure/B11610918.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610925.png)
![4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11610936.png)
![4-{[4-(2-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11610939.png)
![3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B11610949.png)
![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)
![4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11610972.png)

![N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11610981.png)
![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)
![{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11610991.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610997.png)
![(7Z)-7-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611005.png)
